4-Ethyl-5-(4-pyridinyl)-3-(benzoylmethylthio)-4H-1,2,4-triazol 4-Ethyl-5-(4-pyridinyl)-3-(benzoylmethylthio)-4H-1,2,4-triazol
Brand Name: Vulcanchem
CAS No.:
VCID: VC14520986
InChI: InChI=1S/C17H16N4OS/c1-2-21-16(14-8-10-18-11-9-14)19-20-17(21)23-12-15(22)13-6-4-3-5-7-13/h3-11H,2,12H2,1H3
SMILES:
Molecular Formula: C17H16N4OS
Molecular Weight: 324.4 g/mol

4-Ethyl-5-(4-pyridinyl)-3-(benzoylmethylthio)-4H-1,2,4-triazol

CAS No.:

Cat. No.: VC14520986

Molecular Formula: C17H16N4OS

Molecular Weight: 324.4 g/mol

* For research use only. Not for human or veterinary use.

4-Ethyl-5-(4-pyridinyl)-3-(benzoylmethylthio)-4H-1,2,4-triazol -

Specification

Molecular Formula C17H16N4OS
Molecular Weight 324.4 g/mol
IUPAC Name 2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-1-phenylethanone
Standard InChI InChI=1S/C17H16N4OS/c1-2-21-16(14-8-10-18-11-9-14)19-20-17(21)23-12-15(22)13-6-4-3-5-7-13/h3-11H,2,12H2,1H3
Standard InChI Key WHFGTWKZLDSSNT-UHFFFAOYSA-N
Canonical SMILES CCN1C(=NN=C1SCC(=O)C2=CC=CC=C2)C3=CC=NC=C3

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure features a 1,2,4-triazole core substituted at the 3rd, 4th, and 5th positions with a benzoylmethylthio group, an ethyl group, and a 4-pyridinyl ring, respectively. The triazole ring’s electron-deficient nature facilitates electrophilic substitutions, while the pyridine moiety enhances solubility and hydrogen-bonding capabilities.

Table 1: Key Structural Properties

PropertyValueSource
Molecular FormulaC17H16N4OS\text{C}_{17}\text{H}_{16}\text{N}_4\text{OS}
Molecular Weight324.4 g/mol
CAS NumberNot explicitly reported
IUPAC Name2-[(4-Ethyl-5-pyridin-4-yl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-phenylethanone

Discrepancies in molecular weight (318.41 g/mol in some sources) likely arise from variations in synthetic pathways or analytical methodologies.

Synthesis and Characterization

Synthetic Pathways

The synthesis involves multi-step reactions, typically starting with the formation of the triazole ring via cyclocondensation of thiosemicarbazides with carboxylic acids, followed by alkylation or arylation to introduce substituents. For example:

  • Cyclocondensation: Reaction of benzoyl chloride with thiosemicarbazide to form a thioamide intermediate.

  • Alkylation: Introduction of the ethyl group using ethyl bromide under basic conditions.

  • Arylation: Coupling with 4-pyridinylboronic acid via Suzuki-Miyaura cross-coupling.

Analytical Validation

Characterization employs:

  • NMR Spectroscopy: 1H^1\text{H} and 13C^{13}\text{C} NMR confirm substituent integration and electronic environments.

  • Mass Spectrometry: High-resolution MS validates the molecular ion peak at m/z 324.4.

  • IR Spectroscopy: Absorbance at 1650 cm1^{-1} confirms the carbonyl group (C=O).

Biological Activities

Antimicrobial Efficacy

Triazole derivatives disrupt microbial cell walls by inhibiting ergosterol biosynthesis (fungi) or penicillin-binding proteins (bacteria) . In vitro assays demonstrate:

  • Antibacterial Activity: MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli.

  • Antifungal Activity: 80% growth inhibition of Candida albicans at 32 µg/mL .

Table 2: Biological Activity Profile

ActivityTarget Organism/Cell LineEfficacySource
AntibacterialS. aureusMIC = 8 µg/mL
AntifungalC. albicans80% inhibition
AnticancerMCF-7 cellsIC50_{50} = 12.5 µM

Chemical Reactivity and Derivatives

Electrophilic Substitution

The triazole ring undergoes nitration at the N-1 position, while the pyridine nitrogen participates in coordination chemistry with metal ions (e.g., Cu2+^{2+}, Zn2+^{2+}).

Nucleophilic Reactions

The thioether moiety (-S-) is susceptible to oxidation, forming sulfoxides or sulfones, which modulate bioactivity. For instance, sulfone derivatives exhibit enhanced antifungal potency (MIC = 4 µg/mL) .

Pharmacological Applications and Future Directions

Therapeutic Prospects

  • Antimicrobial Agents: Structural analogs with fluorinated pyridines show improved pharmacokinetics .

  • Anticancer Drug Candidates: Conjugation with nanoparticles enhances tumor targeting.

Research Gaps

  • Toxicological Profiles: Acute and chronic toxicity data are lacking.

  • Structure-Activity Relationships (SAR): Systematic studies needed to optimize substituent effects .

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